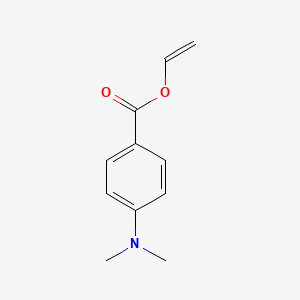

Ethenyl 4-(dimethylamino)benzoate

Description

Properties

CAS No. |

43033-22-3 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

ethenyl 4-(dimethylamino)benzoate |

InChI |

InChI=1S/C11H13NO2/c1-4-14-11(13)9-5-7-10(8-6-9)12(2)3/h4-8H,1H2,2-3H3 |

InChI Key |

WCKNXSGIOSQLTA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Sunscreen Agents

- Octyl 4-(Dimethylamino)Benzoate: A primary UV filter in sunscreens, effective against actinic diseases due to its broad-spectrum absorption .

- Mexenone (Alternative Compound): Another sunscreen agent synthesized from resorcinol dimethyl ether, often combined with octyl derivatives for enhanced efficacy .

Polymer Chemistry

- Ethyl 4-(Dimethylamino)Benzoate: Acts as a co-initiator in dental resins, improving the degree of conversion and mechanical properties. Resins with a 1:2 camphorquinone (CQ)/amine ratio outperform 1:1 formulations .

- Ethoxylated Ethyl-4-Aminobenzoate: A water-soluble derivative (C₅₉H₁₁₁NO₂₇) used in specialized formulations, with ethylene oxide content <1 ppm .

Physicochemical Properties

- Solubility: Ethyl 4-(dimethylamino)benzoate is soluble in organic solvents (e.g., THF, methanol) . Ethoxylated derivatives exhibit water solubility but poor solubility in alcohols .

- Thermal Stability: Isoamyl derivatives decompose under heat, releasing toxic fumes (e.g., NOₓ) .

Q & A

Basic: What are the recommended synthetic routes for ethenyl 4-(dimethylamino)benzoate, and how can purity be confirmed?

Methodological Answer:

this compound can be synthesized via nucleophilic substitution or esterification reactions. A typical pathway involves reacting 4-(dimethylamino)benzoic acid with vinyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions. Purity is confirmed using NMR spectroscopy (to verify structural integrity) and mass spectrometry (to assess molecular weight and isotopic patterns). Thin-layer chromatography (TLC) can monitor reaction progress, while high-performance liquid chromatography (HPLC) quantifies impurities .

Basic: What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

Key techniques include:

- ¹H/¹³C-NMR : To identify functional groups and confirm substitution patterns.

- FT-IR spectroscopy : For detecting ester carbonyl (C=O) and dimethylamino (N-CH₃) groups.

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding interactions in crystalline derivatives.

- UV-Vis spectroscopy : Useful for studying electronic transitions, especially in photochemical applications .

Advanced: How does the choice of co-initiators influence the polymerization efficiency of resins containing this compound?

Methodological Answer:

In resin systems, this compound acts as a co-initiator with camphorquinone (CQ). Its efficiency depends on the CQ/amine molar ratio (e.g., 1:2 ratios enhance degree of conversion). Comparative studies show it outperforms 2-(dimethylamino)ethyl methacrylate (DMAEMA) in reactivity but is less affected by diphenyliodonium hexafluorophosphate (DPI), which accelerates radical generation in DMAEMA-based systems. Kinetic analysis via photo-DSC or real-time FT-IR quantifies polymerization rates .

Advanced: What are the primary degradation pathways of this compound under environmental conditions, and how can transformation products be identified?

Methodological Answer:

In aquatic environments, photolysis via UV exposure generates demethylated and hydroxylated byproducts. Advanced oxidation processes (e.g., H₂O₂/UV) produce formaldehyde via N-demethylation. LC-MS/MS and GC-MS identify transformation products, while quantum chemical calculations (DFT) predict reaction pathways. Degradation efficiency is assessed using pseudo-first-order kinetics under controlled light and oxidant conditions .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Use nitrile gloves and ventilated fume hoods to avoid inhalation or skin contact.

- Store in airtight containers away from light and moisture.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

- Dispose of waste via incineration or regulated chemical disposal services .

Advanced: How do structural modifications of the ethenyl group in 4-(dimethylamino)benzoate derivatives affect their reactivity in nucleophilic addition reactions?

Methodological Answer:

Replacing the ethenyl group with electron-withdrawing substituents (e.g., nitro) reduces nucleophilic attack rates, while electron-donating groups (e.g., methoxy) enhance reactivity. Kinetic studies (e.g., stopped-flow spectroscopy) and DFT calculations correlate substituent effects with transition-state energies. Reaction progress is monitored via UV-Vis or NMR to track intermediate formation .

Basic: What are the key physicochemical properties (e.g., LogP, solubility) of this compound, and how are they determined experimentally?

Methodological Answer:

- LogP : Determined via shake-flask method or reverse-phase HPLC (e.g., LogP ~3.2 for ethyl analogs).

- Solubility : Measured in solvents (e.g., DMSO, ethanol) using gravimetric analysis or UV absorbance.

- Thermal stability : Assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .

Advanced: In comparative studies, how does this compound's efficacy as a photoinitiator compare to other dimethylamino-substituted benzoates under varying light conditions?

Methodological Answer:

Ethenyl derivatives exhibit higher extinction coefficients in UV-A regions (320–400 nm) compared to ethyl or 2-ethylhexyl analogs. Time-resolved spectroscopy reveals faster radical generation kinetics. Benchmarked against DMAEMA, ethenyl derivatives show superior compatibility with LED curing systems (405 nm), as quantified by double-bond conversion rates using Raman spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.